N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
Description
N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-2-phenylacetamide is a synthetic acetamide derivative featuring a sulfur-linked indole moiety. Its structure comprises a phenylacetamide core substituted with a 2-(1H-indol-3-ylsulfanyl)ethyl group. This compound’s structural hybridity makes it relevant in medicinal chemistry and organic synthesis, particularly for exploring sulfur-mediated reactivity or indole-based biological targeting .
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(12-14-6-2-1-3-7-14)19-10-11-22-17-13-20-16-9-5-4-8-15(16)17/h1-9,13,20H,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOOIRAZIEGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide typically involves the reaction of tryptamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of tryptamine and the acyl chloride group of phenylacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions on the indole ring can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Acetamide Side Chain
Key Compounds :
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): Structural Difference: Lacks the sulfur atom; indole is directly connected via a carbon chain. Enhanced rigidity due to direct C–C bonding. Crystallographic Data: Orthorhombic crystal system (a = 7.307 Å, b = 8.559 Å) with hydrogen-bonded packing .
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-phenylacetamide ():
- Structural Difference : Replaces indole with a benzimidazole ring.
- Impact : Benzimidazole’s hydrogen-bonding capacity enhances solubility and target binding. Increased rigidity compared to indole-sulfanyl derivatives.
N-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetamide ():
- Structural Difference : Features a dioxoisoindole moiety instead of indole.
- Impact : Electron-withdrawing groups reduce electron density on the acetamide, altering reactivity.
Table 1: Substituent Comparison
Modifications in the Aromatic Core
N-(4-Chlorophenyl)-2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide ():
- Structural Difference : Incorporates a 4-chlorophenyl group and azepane ring.
- Impact : Chlorine increases lipophilicity; azepane introduces conformational flexibility.
2-(2-Fluorobiphenyl-4-yl)-N-(2-indol-3-ylethyl)propanamide ():
Functional Group Additions
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): Structural Difference: Diethylamino group instead of indol-sulfanyl. Impact: Tertiary amine increases basicity and water solubility in acidic conditions.
N-(4-Nitrophenethyl)-2-hydroxy-2-phenylacetamide ():
- Structural Difference : Nitrophenethyl and hydroxyl groups.
- Impact : Nitro group aids in synthetic intermediates (e.g., Mirabegron synthesis); hydroxyl enables hydrogen bonding .
Biological Activity
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a thioether group and a phenylacetamide structure. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. The indole structure is well-known for its role in various biological systems and pharmacological properties, while the thioether group can enhance the compound's lipophilicity, facilitating interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. The indole moiety binds to multiple receptors, influencing various biological processes. The sulfanyl group may enhance the compound’s reactivity and binding properties, contributing to its overall biological activity.
Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation across various types:
The compound's efficacy has been attributed to its ability to inhibit histone deacetylases (HDAC), which play a crucial role in cancer progression . In vivo studies in nude mice models have also indicated anti-angiogenic potential, further supporting its use as an anticancer agent .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Research has shown that similar indole-based compounds exhibit activity against various bacterial strains:
These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.
Case Studies
- Histone Deacetylase Inhibition : A study on similar indole derivatives reported HDAC inhibition ranging from 2.5 to 42 times more effective than standard inhibitors like suberanilohydroxamic acid (SAHA). This positions this compound as a potential therapeutic candidate for cancer treatment .
- Antimicrobial Efficacy : A series of indole-based compounds were synthesized and tested against Candida tropicalis, showing MIC values as low as 2 µg/mL, indicating strong antifungal activity .
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